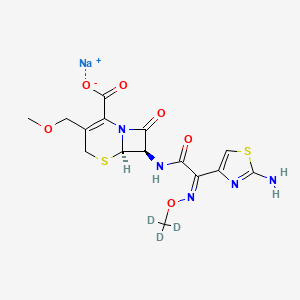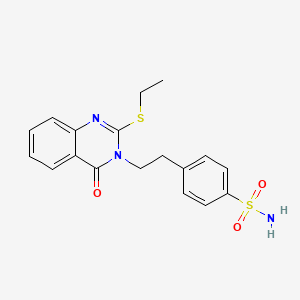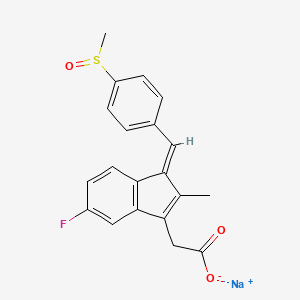
Sulindac Sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulindac Sodium is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the arylalkanoic acid class. It is commonly used to treat various inflammatory conditions such as osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, acute subacromial bursitis, supraspinatus tendinitis, and acute gouty arthritis . This compound is a prodrug, meaning it is metabolized in the body to produce its active form, sulindac sulfide .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sulindac Sodium involves several key steps:
Condensation: Fluorobenzyl chloride and methylmalonic acid diethyl ester are condensed in the presence of an organic base to form 2-(4-fluorobenzyl)-2-diethyl methylmalonic acid diethyl ester.
Hydrolysis: The ester is hydrolyzed in an aqueous alkali to yield 2-(4-fluorobenzyl)-2-methylmalonic acid.
Decarboxylation: The acid undergoes decarboxylation at high temperature to produce 3-(4-fluorophenyl)-2-methylpropanoic acid.
Acylation: The propanoic acid is chloridized with sulfoxide acyl chloride, using anhydrous aluminum chloride or zinc chloride as a catalyst, to obtain 6-fluoro-2-methylindenone.
Condensation and Hydrolysis: The indenone is condensed with cyanoacetic acid and hydrolyzed to form 5-fluoro-2-methyl-3-indene acetic acid.
Final Condensation: The indene acetic acid is condensed with p-methylthiobenzaldehyde to produce 5-fluoro-2-methyl-1-(4-methylthiobenzal)-3-indene acetic acid.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yield, lower cost, and stable product quality. The process involves the use of large-scale reactors and continuous flow systems to ensure consistent production .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form sulindac sulfone.
Reduction: It is reduced in vivo to its active form, sulindac sulfide.
Substitution: Various substitution reactions can occur on the aromatic ring, particularly involving the fluorine and methylsulfinyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Biological enzymes in the liver.
Catalysts: Anhydrous aluminum chloride, zinc chloride.
Major Products:
Sulindac Sulfide: The active form of the drug.
Sulindac Sulfone: An oxidized metabolite with distinct pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Sulindac Sodium has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the behavior of NSAIDs and their interactions with various chemical reagents.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: Extensively studied for its anti-inflammatory, analgesic, and antipyretic properties.
Wirkmechanismus
Sulindac Sodium exerts its effects primarily by inhibiting the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. This inhibition is achieved through the suppression of cyclooxygenase enzymes (COX-1 and COX-2). This compound is a prodrug that is metabolized in the liver to its active form, sulindac sulfide, which then inhibits the COX enzymes .
Vergleich Mit ähnlichen Verbindungen
Indomethacin: Another NSAID with similar anti-inflammatory properties but a higher risk of gastrointestinal side effects.
Naproxen: A widely used NSAID with a longer half-life and better gastrointestinal tolerance.
Ibuprofen: A commonly used NSAID with a shorter duration of action and lower potency compared to Sulindac Sodium.
Uniqueness of this compound: this compound is unique in its ability to undergo enterohepatic circulation, which helps maintain constant blood levels and reduces gastrointestinal side effects. Additionally, its prodrug nature allows for targeted activation in the liver, minimizing systemic exposure to the active form .
Eigenschaften
CAS-Nummer |
63804-15-9 |
|---|---|
Molekularformel |
C20H16FNaO3S |
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
sodium;2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetate |
InChI |
InChI=1S/C20H17FO3S.Na/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23;/h3-10H,11H2,1-2H3,(H,22,23);/q;+1/p-1/b17-9-; |
InChI-Schlüssel |
YMXUJDLCLXHYBO-WPTDRQDKSA-M |
Isomerische SMILES |
CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)[O-].[Na+] |
Kanonische SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[[2,3,5,6-Tetradeuterio-4-[2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12408967.png)
![(13aS)-2,3,6,7-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine;(2R)-2-hydroxybutanedioic acid](/img/structure/B12408974.png)


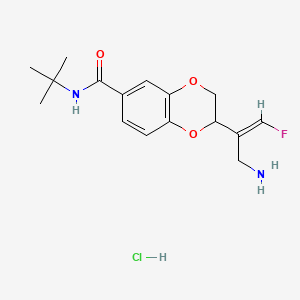
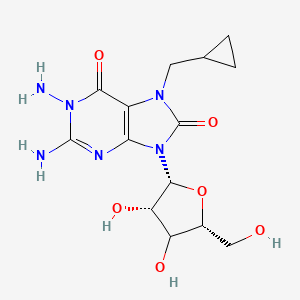


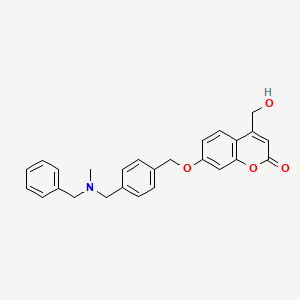
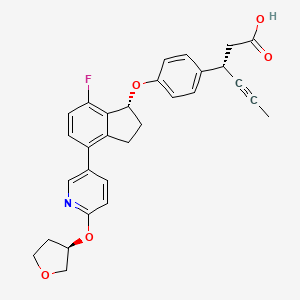
![(1R,3E,5S,6R,7E,9S,11E,13R,14S,17R,18S)-5,6,14-trihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,15-tetraene-2,20-dione](/img/structure/B12409017.png)
![4-Amino-1-(2-C-methyl-|A-D-ribofuranosyl)-1H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12409019.png)
